2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and bromopyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromopyridine with a suitable phenolic compound under controlled conditions. The reaction often requires the presence of a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The bromopyridine group can be reduced to form pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The amino and bromopyridine groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A simpler analog that lacks the phenolic group.
5-Amino-3-bromo-2-chloropyridine: Contains additional chlorine substitution.
5-Bromopyridine: Lacks the amino and phenolic groups
Uniqueness
2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
920511-91-7 |
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Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
2-amino-5-[[(3-bromopyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12BrN3O/c13-9-2-1-5-15-12(9)16-7-8-3-4-10(14)11(17)6-8/h1-6,17H,7,14H2,(H,15,16) |
InChI Key |
JVTNOWGWAYZEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC(=C(C=C2)N)O)Br |
Origin of Product |
United States |
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